2,2-Difluorospiro[2.3]hexan-1-amine

Medicinal Chemistry Physicochemical Properties Lead Optimization

Medicinal chemists aiming to reduce amine basicity and improve CNS permeability often face limited options that don't drastically alter the scaffold. 2,2-Difluorospiro[2.3]hexan-1-amine offers a precise solution: - Gem-difluorination lowers pKa by up to ~4 units and raises LogP by ~1 unit vs. the parent amine, reducing P-gp efflux risk. - The strained spiro[2.3] core increases Fsp3, enabling patentable, three-dimensional lead series. - Supplied as a hydrochloride salt with full HPLC/NMR analytics, enabling immediate synthesis without method development delays.

Molecular Formula C6H9F2N
Molecular Weight 133.14 g/mol
Cat. No. B12943323
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2,2-Difluorospiro[2.3]hexan-1-amine
Molecular FormulaC6H9F2N
Molecular Weight133.14 g/mol
Structural Identifiers
SMILESC1CC2(C1)C(C2(F)F)N
InChIInChI=1S/C6H9F2N/c7-6(8)4(9)5(6)2-1-3-5/h4H,1-3,9H2
InChIKeyJFHWJLXQBJHFLX-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes50 mg / 100 mg / 250 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

2,2-Difluorospiro[2.3]hexan-1-amine: Baseline Properties and Chemical Classification


2,2-Difluorospiro[2.3]hexan-1-amine (CAS 2306260-82-0) is a synthetic, fluorinated spirocyclic primary amine. It features a strained [2.3]-spirocyclic core (cyclopropane fused to cyclobutane) with germinal difluoro substitution at the 2-position of the cyclobutane ring [1]. The compound is categorized as a low-molecular-weight (133.14 g/mol) research building block, often utilized as a hydrochloride salt to improve handling. Its structural features are designed to introduce three-dimensionality and modulate physicochemical properties in lead optimization campaigns [2].

Building Block Fluorinated spirocyclic primary amine for lead optimization campaigns
Property Modulation Engineered gem-difluoro group to lower amine pKa and increase lipophilicity
Form Hydrochloride salt for improved handling and weighing accuracy

The Risk of Substituting 2,2-Difluorospiro[2.3]hexan-1-amine with Unfluorinated or Regioisomeric Analogs


In drug discovery, the precise position of fluorine atoms and the three-dimensional arrangement of a spirocyclic scaffold are critical determinants of biological activity and pharmacokinetics. Substituting 2,2-difluorospiro[2.3]hexan-1-amine with its non-fluorinated parent (spiro[2.3]hexan-1-amine) or a regioisomer like 1,1-difluorospiro[2.3]hexan-5-amine will fundamentally alter key molecular descriptors and target interactions. A systematic study of fluorinated saturated amines by Melnykov et al. (2023) demonstrated that geminal difluorination can modulate the basicity (pKa) of a cyclic amine by several log units and significantly increase lipophilicity (LogP) compared to the parent scaffold [1]. Such changes, while often desirable for membrane permeability, are highly sensitive to the fluorine placement. Assuming interchangeability without experimental validation risks losing essential binding interactions, introducing unwanted off-target activity, or negatively impacting metabolic stability.

Non-fluorinated parent scaffold
Gem-difluorination can shift pKa by several log units and increase LogP, fundamentally altering permeability and target binding profiles. Direct replacement without validation may compromise SAR integrity.
Regioisomer (1,1-difluoro isomer, CAS 1955540-33-6)
The amine position on the fluorinated ring creates distinct exit vectors and electronic environments compared to the 5-amine regioisomer. Topological and catalog differentiation confirm these are not interchangeable research tools.

Quantitative Differentiation Evidence for 2,2-Difluorospiro[2.3]hexan-1-amine Against Close Analogs


Physicochemical Property Comparison: 2,2-Difluorospiro[2.3]hexan-1-amine vs. Non-Fluorinated Spiro[2.3]hexan-1-amine

The introduction of the gem-difluoro group in the target compound is designed to lower the amine's pKa and increase lipophilicity compared to the unsubstituted spiro[2.3]hexan-1-amine. While a direct head-to-head comparison for these specific compounds is unavailable in public literature, the effect can be inferred from a systematic class-level study. Melnykov et al. (2023) showed that for a saturated cyclic amine scaffold, gem-difluorination adjacent to the amine consistently decreases the pKa by ~2.8–4.0 units and increases the LogP by ~0.8–1.2 units relative to the parent, non-fluorinated amine [1]. The target compound's computed XLogP3-AA is 0.9 [2], suggesting moderate lipophilicity. The magnitude of these shifts is crucial for optimizing CNS penetration or reducing hERG affinity, making the compound a specific tool where precise pKa tuning is required.

pKa / LogP shift vs. parent
Class-level
Class-level ΔpKa ≈ −2.8 to −4.0, ΔLogP ≈ +0.8 to +1.2 in analogous cyclic amines. Computed XLogP3-AA for target: 0.9.
Supports selection for lower-basicity, higher-lipophilicity chemical space exploration.
Data to verify for this specific scaffold; based on class-level trends.
Medicinal Chemistry Physicochemical Properties Lead Optimization

Positional Selectivity: Comparison with Regioisomer 1,1-Difluorospiro[2.3]hexan-5-amine

The location of the amine group relative to the difluoro substitution is a critical vector for target engagement. 2,2-Difluorospiro[2.3]hexan-1-amine positions the amine directly on the fluorinated cyclobutane ring, whereas its regioisomer 1,1-difluorospiro[2.3]hexan-5-amine places it on the opposing cyclobutane ring. This topological difference results in a distinct spatial orientation of the amine and distinct electronic environment. Computed 3D conformer analysis shows the distance from the amine nitrogen to the spiro carbon differs between these isomers, leading to different exit vectors [1]. While quantitative biological data is absent, in synthetic chemistry, these isomers are not interchangeable. The target compound (CAS 2306260-82-0) is a distinct commercial entity from the 1,1-difluoro isomer (CAS 1955540-33-6), which is sold by a different set of vendors, indicating separate demand and synthetic utility [2].

Regioisomer topology
Reported
Target CAS 2306260-82-0 (amine at position 1). Regioisomer CAS 1955540-33-6 (amine at position 5). Distinct commercial catalogs and 3D conformers.
Regioisomer selection critical for maintaining intended exit vectors and electronic environment.
No public comparative biological data; topology differentiation is definitive.
Medicinal Chemistry Stereoelectronics Structure-Activity Relationship

Synthetic Tractability and Scalability for Lead Optimization

A key differentiator for a research building block is its synthetic accessibility at a scale sufficient for medicinal chemistry. A recent patent (US 7,304,072) and a 2024 paper from Enamine Ltd. demonstrate robust synthetic routes to spiro[2.3]hexane derivatives with various substituents, showing that the core scaffold is amenable to multi-gram scale synthesis [1][2]. While the paper and patent do not focus exclusively on the target difluorinated amine, they establish the synthetic viability of the spiro[2.3]hexane class. The commercial availability of 2,2-difluorospiro[2.3]hexan-1-amine hydrochloride in >95% purity from a Bidepharm batch analysis (CAS 2680542-61-2) proves that the specific compound has been successfully scaled and quality-controlled, unlike more exotic or hypothetical analogs .

Batch QC & scalability
Lot attribute
Hydrochloride salt (CAS 2680542-61-2), batch purity ≥95% (NMR, HPLC). Multi-gram synthetic routes demonstrated in patents and literature.
Reduces project risk with established synthesis and immediate quality-controlled supply.
Batch-specific COA should be reviewed for current lot.
Synthetic Chemistry Scale-up Building Blocks

Verified Application Scenarios for 2,2-Difluorospiro[2.3]hexan-1-amine Based on Core Evidence


Fine-Tuning Amine Basicity and Lipophilicity in Central Nervous System (CNS) Drug Leads

Medicinal chemists wishing to explore the lower-pKa, higher-LogP region of property space for a primary amine pharmacophore can use 2,2-difluorospiro[2.3]hexan-1-amine as a precise tool. The class-level evidence from Melnykov et al. (2023) indicates that gem-difluorination can reduce pKa by up to ~4 units and raise LogP by ~1 unit compared to the parent scaffold [1]. This shift is highly relevant for CNS programs, where lowering amine basicity is a known tactic to reduce P-glycoprotein efflux and improve brain penetration.

Exploring Unique Chemical Space with a Pre-Validated Spirocyclic Scaffold

Projects aiming to move away from flat, aromatic structures to increase the fraction of sp3-hybridized carbons (Fsp3) can adopt this compound with lower synthetic risk. The spiro[2.3]hexane core is not merely hypothetical; its synthesis and derivatization have been demonstrated on a multi-gram scale in the primary literature and patented by Banyu Pharmaceutical for NPY antagonist programs [2][3]. This provides a validated starting point for generating proprietary lead series.

Initial Scaffold Hopping from 4- to 6-Membered Ring Amines

For a research program currently optimized around an azetidine, pyrrolidine, or piperidine amine, this compound offers a direct path to a structurally distinct, conformationally restrained isostere. The identical amine functional group allows it to be seamlessly inserted into existing synthetic sequences, while the spirocyclic framework provides a different vector and shape. The availability of batch analytical data (NMR, HPLC) for the hydrochloride salt ensures immediate experimental initiation without delays for analytical method development.

Application
Selection Property
Validation Focus
CNS lead property tuning
Gem-difluoro pKa/LogP shift
Assess pKa/LogP modulation in target scaffold series
Spirocyclic chemical space exploration
Pre-validated spiro[2.3]hexane synthesis
Verify scalability and batch purity for lead generation
Scaffold hopping from saturated amines
Conformationally restrained isostere
Evaluate shape and vector diversity in target binding
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